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Compound of Interest

Compound Name: 5'-Amino-5'-deoxyuridine

Cat. No.: B1248457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5'-Amino-5'-deoxyuridine is a synthetic nucleoside analog of uridine, distinguished by the

substitution of the 5'-hydroxyl group with a primary amine. This modification imparts unique

chemical properties, making it a valuable tool in oligonucleotide synthesis and a subject of

interest in medicinal chemistry. As a modified nucleoside, it has the potential to interact with

various cellular enzymes involved in nucleic acid metabolism, positioning it as a candidate for

antiviral and anticancer drug development. This technical guide provides a comprehensive

overview of the spectroscopic properties of 5'-Amino-5'-deoxyuridine, detailed experimental

protocols for its analysis, and an exploration of its potential biological mechanism of action.

Physicochemical Properties
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Property Value Reference

Molecular Formula C₉H₁₃N₃O₅ [1]

Molecular Weight 243.22 g/mol [1]

IUPAC Name

1-[(2R,3R,4S,5R)-5-

(aminomethyl)-3,4-

dihydroxyoxolan-2-

yl]pyrimidine-2,4-dione

[1]

CAS Number 34718-92-8 [1]

Exact Mass 243.08552052 Da [1]

Spectroscopic Data
A thorough analysis of 5'-Amino-5'-deoxyuridine's structure is crucial for its application in drug

design and biochemical studies. The following sections detail its characteristic spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules. While

experimental spectra for 5'-Amino-5'-deoxyuridine are not readily available in public

databases, the expected chemical shifts can be predicted based on the known spectra of the

parent compound, 5'-deoxyuridine, and the electronic effects of the 5'-amino group.

¹H NMR (Predicted)
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Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H-6 ~7.7 d

H-1' ~5.8 t

H-5 ~5.7 d

H-2'a ~2.3 m

H-2'b ~2.2 m

H-3' ~4.2 m

H-4' ~4.0 m

H-5'a ~2.9 m

H-5'b ~2.8 m

¹³C NMR (Predicted)

Carbon Predicted Chemical Shift (ppm)

C-4 ~164

C-2 ~152

C-6 ~141

C-5 ~103

C-1' ~90

C-4' ~85

C-3' ~71

C-2' ~41

C-5' ~43

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming its molecular weight and offering structural insights. For 5'-Amino-5'-
deoxyuridine, electrospray ionization (ESI) is a suitable method.

Ion m/z

[M+H]⁺ 244.0928

[M+Na]⁺ 266.0747

Expected Fragmentation Pattern:

The primary fragmentation of nucleosides in mass spectrometry involves the cleavage of the

glycosidic bond between the sugar and the base. For 5'-Amino-5'-deoxyuridine, this would

result in two main fragments: the uracil base and the 5'-amino-5'-deoxyribose sugar moiety.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Functional Group Expected Wavenumber (cm⁻¹)

N-H stretch (amine and amide) 3400-3200

O-H stretch (hydroxyl) 3500-3200 (broad)

C=O stretch (amide) 1700-1650

C=C stretch (alkene) 1650-1600

C-N stretch 1250-1020

C-O stretch 1260-1000

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The uracil ring of 5'-Amino-5'-deoxyuridine is the primary chromophore.
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Solvent λmax (nm)

Acidic (pH 2) ~262

Basic (pH 12) ~285

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 5'-Amino-5'-
deoxyuridine.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5'-Amino-5'-deoxyuridine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H spectrum.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Chemical shifts should be referenced to an internal
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standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 5'-Amino-5'-deoxyuridine (e.g., 1-10

µg/mL) in a suitable solvent for electrospray ionization (e.g., methanol or acetonitrile/water

mixture).

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectra to determine the mass of the molecular

ion and identify the major fragment ions.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of 5'-Amino-5'-
deoxyuridine with dry potassium bromide and pressing it into a thin, transparent disk.

Alternatively, for an attenuated total reflectance (ATR) setup, place a small amount of the

solid sample directly on the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups present in the molecule.

UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of 5'-Amino-5'-deoxyuridine in a suitable UV-

transparent solvent (e.g., water, methanol, or buffer solutions of different pH).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-400 nm.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar

absorptivity (ε) if the concentration is known.

Biological Activity and Signaling Pathways
As a nucleoside analog, 5'-Amino-5'-deoxyuridine is anticipated to interact with enzymes

involved in nucleotide metabolism and nucleic acid synthesis. Its structural similarity to

deoxyuridine suggests it could be a substrate or inhibitor for enzymes such as thymidine

kinase, thymidylate synthase, or DNA/RNA polymerases.

Potential Mechanism of Action
One plausible mechanism of action for 5'-Amino-5'-deoxyuridine is the inhibition of

thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate

(dTMP), an essential precursor for DNA synthesis. By mimicking the natural substrate,

deoxyuridine monophosphate (dUMP), 5'-Amino-5'-deoxyuridine could bind to the active site

of thymidylate synthase, thereby blocking the production of dTMP and ultimately inhibiting DNA

replication and cell proliferation.

Another potential pathway involves its phosphorylation by cellular kinases to the corresponding

triphosphate. This triphosphate analog could then act as a competitive inhibitor or a chain

terminator when incorporated into a growing DNA or RNA strand by polymerases.
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Caption: Proposed metabolic and signaling pathway of 5'-Amino-5'-deoxyuridine.

Experimental Workflow
A logical workflow for the comprehensive analysis of 5'-Amino-5'-deoxyuridine is essential for

reproducible and reliable results.
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Caption: A typical experimental workflow for the analysis of 5'-Amino-5'-deoxyuridine.

Conclusion
5'-Amino-5'-deoxyuridine presents an intriguing molecular scaffold for the development of

novel therapeutics. Its unique structural modification offers the potential for selective interaction

with key cellular enzymes. The comprehensive spectroscopic data and detailed experimental

protocols provided in this guide serve as a foundational resource for researchers in the fields of

medicinal chemistry, chemical biology, and drug development. Further investigation into its

biological activity is warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b1248457?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/5_-Amino-5_-deoxyuridine
https://pubchem.ncbi.nlm.nih.gov/compound/5_-Amino-5_-deoxyuridine
https://www.benchchem.com/product/b1248457#spectroscopic-analysis-of-5-amino-5-deoxyuridine
https://www.benchchem.com/product/b1248457#spectroscopic-analysis-of-5-amino-5-deoxyuridine
https://www.benchchem.com/product/b1248457#spectroscopic-analysis-of-5-amino-5-deoxyuridine
https://www.benchchem.com/product/b1248457#spectroscopic-analysis-of-5-amino-5-deoxyuridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1248457?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

